molecular formula C11H17N3O B2876767 N-Cyclohexyl-N-methyl-1H-pyrazole-5-carboxamide CAS No. 2322146-35-8

N-Cyclohexyl-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2876767
CAS No.: 2322146-35-8
M. Wt: 207.277
InChI Key: ZQZXEILRFLSNLD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Cyclohexyl-N-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of cyclohexylamine with methylhydrazine and ethyl acetoacetate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

N-Cyclohexyl-N-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Scientific Research Applications

N-Cyclohexyl-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-Cyclohexyl-N-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

  • N-Cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide
  • 4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
  • N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide
  • 4-Chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
  • N-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

These compounds share structural similarities but may differ in their chemical properties, biological activities, and applications

Properties

IUPAC Name

N-cyclohexyl-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(9-5-3-2-4-6-9)11(15)10-7-8-12-13-10/h7-9H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZXEILRFLSNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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